5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-yl)methanamine
- 5-methyl-1H-pyrazol-3-amine
- (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol
Uniqueness
5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which provides unique chemical properties and biological activities. This makes it more versatile in various applications compared to its similar compounds .
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-12-6(2-3-9-12)5-4-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11) |
InChI Key |
FZXURVYFPRRNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NN2)N |
Origin of Product |
United States |
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